(S)-(+)-3-Methyl-1-pentanol

Description

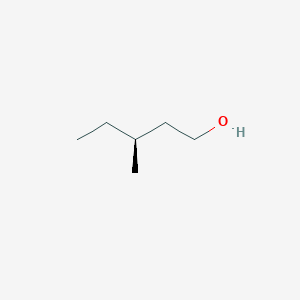

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTBVKIGCDZRPL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348844 | |

| Record name | (S)-(+)-3-Methyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42072-39-9 | |

| Record name | (S)-(+)-3-Methyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pentanol, 3-methyl-, (S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of (S)-(+)-3-Methyl-1-pentanol

This guide provides a comprehensive technical overview of (S)-(+)-3-Methyl-1-pentanol, a chiral alcohol of significant interest to researchers, scientists, and professionals in drug development and fragrance industries. This document delves into its core chemical and physical properties, spectroscopic profile, synthesis strategies, and applications, with a focus on the practical insights and methodologies required for its effective use in a laboratory and industrial setting.

Introduction: The Significance of Chirality in this compound

This compound is a chiral primary alcohol, meaning it exists as one of two non-superimposable mirror images, or enantiomers.[1] The designation "(S)" refers to the specific spatial arrangement of the substituents around the chiral center (the third carbon atom), as determined by the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that this enantiomer is dextrorotatory, rotating plane-polarized light to the right. This chirality is a critical feature, as the physiological and olfactory properties of enantiomers can differ significantly. As a versatile chiral building block, this compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2]

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its handling, application, and the design of synthetic routes.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O | [3][4] |

| Molecular Weight | 102.17 g/mol | [3][4] |

| IUPAC Name | (3S)-3-methylpentan-1-ol | [3][4] |

| CAS Number | 42072-39-9 | [3][4] |

| Appearance | Colorless, clear liquid (est.) | [5] |

| Boiling Point | 153.0 °C at 760 mmHg (est.) | [5] |

| Density | 0.823 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.418 (lit.) | [2] |

| Solubility | Soluble in alcohol; sparingly soluble in water (11.95 g/L at 25 °C est.) | [5] |

| Flash Point | 58.9 °C (138.0 °F) (est.) | [5] |

| Optical Rotation | +8.4 to +8.7 deg (neat) | [6] |

These properties indicate that this compound is a relatively non-volatile, flammable liquid with limited water solubility. Its chirality is confirmed by its optical activity.

Spectroscopic Profile: Unveiling the Molecular Structure

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 3-methyl-1-pentanol shows a characteristic fragmentation pattern that can be used for its identification. The NIST WebBook provides a reference mass spectrum for the racemic mixture, which is expected to be identical for the individual enantiomers.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum of 3-methyl-1-pentanol will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹, and C-O stretching will appear in the 1000-1200 cm⁻¹ region.

Enantioselective Synthesis: A Methodological Deep Dive

The synthesis of enantiomerically pure this compound is a key challenge and a critical requirement for its applications in stereospecific synthesis. Several strategies can be employed, with biocatalysis and the use of chiral auxiliaries being prominent approaches.

Conceptual Framework: Asymmetric Synthesis Strategies

The goal of asymmetric synthesis is to create a chiral molecule from an achiral or prochiral starting material with a preference for one enantiomer.[11] This can be achieved through various methods, including:

-

Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure natural product as a starting material.[3]

-

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction.[3]

-

Chiral Catalysts: Using a small amount of a chiral catalyst (metal-based or organocatalyst) to control the stereochemistry of the product.

-

Biocatalysis: Employing enzymes, such as ketoreductases, which often exhibit high enantioselectivity in the reduction of prochiral ketones to chiral alcohols.[12]

The following diagram illustrates the general workflow for the synthesis and validation of a chiral alcohol.

Caption: General workflow for the synthesis and analysis of a chiral alcohol.

Illustrative Experimental Protocol: Asymmetric Synthesis via a Chiral Auxiliary

Principle: This multi-step synthesis utilizes (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) as a chiral auxiliary to direct the stereoselective alkylation of a ketone. Subsequent functional group manipulations yield the desired chiral alcohol with high enantiomeric purity.

Step 1: Formation of the Chiral Hydrazone

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and a slight excess of the starting ketone (e.g., for the target molecule, one could start with an appropriate precursor that can be converted to the 3-methylpentyl skeleton).

-

Heat the mixture under an inert atmosphere (e.g., argon) overnight.

-

After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water in a separatory funnel.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting chiral hydrazone by distillation.

Step 2: Asymmetric Alkylation

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve the purified chiral hydrazone in anhydrous diethyl ether and cool to 0 °C.

-

Slowly add a strong base, such as n-butyllithium, and stir for several hours at this temperature.

-

Cool the reaction mixture to a lower temperature (e.g., -78 °C) and slowly add the desired alkylating agent (e.g., an ethyl halide to introduce the ethyl group at the 3-position).

-

Allow the reaction to stir overnight, gradually warming to room temperature.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 3: Cleavage of the Auxiliary and Subsequent Transformations

-

The alkylated hydrazone is then cleaved to reveal the chiral ketone. This can be achieved through ozonolysis or treatment with an acid.

-

The resulting chiral ketone can then be reduced to the corresponding secondary alcohol using a reducing agent like sodium borohydride.

-

To obtain the primary alcohol, further synthetic steps, such as conversion of the secondary alcohol to a leaving group followed by a one-carbon homologation, would be necessary.

Causality and Self-Validation: The use of the SAMP chiral auxiliary creates a diastereomeric intermediate, allowing for the stereoselective introduction of the alkyl group. The rigidity of the hydrazone intermediate and the steric hindrance imposed by the auxiliary favor the approach of the electrophile from one face, leading to a high diastereomeric excess. The enantiomeric purity of the final product is a direct validation of the effectiveness of the chiral auxiliary in directing the stereochemistry of the alkylation step.

Analytical Validation: Ensuring Enantiomeric Purity

The determination of the enantiomeric purity of this compound is crucial for its application in stereospecific contexts. Chiral gas chromatography (GC) is a powerful technique for this purpose.

Chiral Gas Chromatography (GC) Methodology

Principle: Chiral GC utilizes a stationary phase that is itself chiral. The two enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and, thus, their separation. Cyclodextrin-based stationary phases are commonly used for the separation of chiral alcohols.

Illustrative Protocol for Chiral GC Analysis:

-

Column Selection: A capillary column with a chiral stationary phase, such as a derivatized β-cyclodextrin (e.g., Rt-βDEXsm or Rt-βDEXse), is recommended.

-

Sample Preparation: Dilute a small amount of the synthesized this compound in a suitable solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 250 °C

-

Carrier Gas: Hydrogen or Helium

-

Oven Temperature Program: A temperature gradient is typically employed to achieve optimal separation, for example, starting at 40 °C and ramping up to 200 °C.

-

-

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|(Area S - Area R)| / (Area S + Area R)] x 100.

The following diagram illustrates the workflow for chiral GC analysis.

Caption: Workflow for the determination of enantiomeric purity by chiral GC.

Applications and Significance

This compound and its racemic mixture are utilized in several industrial applications:

-

Flavor and Fragrance: The racemic 3-methyl-1-pentanol is noted for its fusel, cognac, and wine-like aroma with green and fruity undertones.[13] It is used as a fragrance ingredient in various consumer products.[13][14] The specific olfactory properties of the (S)-enantiomer may contribute uniquely to certain scent profiles.

-

Chiral Building Block: In the pharmaceutical and agrochemical industries, the enantiomerically pure this compound serves as a valuable chiral synthon.[2] Its defined stereochemistry allows for the construction of complex target molecules with high stereochemical control, which is often critical for biological activity.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[14] It is recommended to work in a well-ventilated area and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry place. For detailed safety information, consult the Safety Data Sheet (SDS).[11]

Conclusion

This compound is a chiral alcohol with a unique set of chemical and physical properties that make it a valuable compound in both academic research and industrial applications. A thorough understanding of its stereochemistry, spectroscopic characteristics, and synthesis is paramount for its effective utilization. The methodologies outlined in this guide for its enantioselective synthesis and analytical validation provide a framework for researchers to produce and characterize this important chiral building block with a high degree of confidence and purity. As the demand for enantiomerically pure compounds continues to grow, particularly in the life sciences, the significance of molecules like this compound will undoubtedly increase.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Holt, R. A., & Bull, S. D. (2012). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 48(52), 6483-6497. [Link]

-

The Good Scents Company. (S)-3-methyl-1-pentanol. [Link]

-

The Good Scents Company. 3-methyl-1-pentanol. [Link]

-

FooDB. Showing Compound 3-Methyl-1-pentanol (FDB008173). [Link]

-

NIST. This compound. NIST Chemistry WebBook. [Link]

-

Ataman Kimya. 3-METHYL-3-PENTANOL. [Link]

-

PubChem. (3S)-3-Methylpentanal. National Center for Biotechnology Information. [Link]

-

Chemistry Stack Exchange. Chirality of 1-Pentanol and 3-Methyl-2-Pentanol. [Link]

-

NIST. This compound. NIST Chemistry WebBook. [Link]

-

NIST. 1-Pentanol, 3-methyl-. NIST Chemistry WebBook. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Unlock Synthesis Potential: 3-Methyl-1-pentanol as a Key Chemical Intermediate. [Link]

-

SpectraBase. 3-Methyl-1-pentanol. [Link]

Sources

- 1. hbni.ac.in [hbni.ac.in]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ymc.co.jp [ymc.co.jp]

- 5. nbinno.com [nbinno.com]

- 6. 3-Ethyl-3-methyl-pentanal | C8H16O | CID 12613958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (3S)-3-Methylpentanal | C6H12O | CID 12477205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Enantioselective, biocatalytic reduction of 3-substituted cyclopentenones: application to the asymmetric synthesis of an hNK-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hplc.sk [hplc.sk]

- 10. escholarship.org [escholarship.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. gcms.cz [gcms.cz]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 14. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block - PMC [pmc.ncbi.nlm.nih.gov]

(S)-(+)-3-Methyl-1-pentanol physical properties

An In-depth Technical Guide to the Physical Properties of (S)-(+)-3-Methyl-1-pentanol

Introduction

This compound is a chiral alcohol that serves as a valuable building block in organic synthesis. Its specific stereochemistry makes it a crucial intermediate in the development of complex molecules, particularly in the pharmaceutical and fragrance industries. For researchers, scientists, and drug development professionals, a precise understanding of its physical properties is not merely academic; it is fundamental to process development, purification, quality control, and regulatory compliance. Accurate characterization underpins the reliability and reproducibility of any scientific study.[1]

This guide provides a detailed examination of the core physical properties of this compound. It moves beyond a simple listing of values to offer insights into the causality behind experimental choices and presents self-validating, step-by-step protocols for their determination, in alignment with the principles of Good Laboratory Practice (GLP).[1][2] GLP ensures that all non-clinical laboratory data are of high quality, reliable, and integral to the scientific process, forming the bedrock of credible research.[3][4]

Core Physicochemical Identity

Before delving into its specific properties, it is essential to establish the fundamental identity of the molecule.

Caption: Chemical Structure of this compound.

Summary of Physical Properties

This table provides a consolidated overview of the key physical properties of this compound and its corresponding racemate, 3-Methyl-1-pentanol. This distinction is critical, as properties like optical rotation are unique to the enantiomer, while others like boiling point are nearly identical.

| Property | Value | Compound | Source(s) |

| Appearance | Colorless clear liquid | This compound | [7] |

| Boiling Point | 153.0 °C (at 760 mmHg, est.) | This compound | [7] |

| 151.0 - 152.0 °C (at 760 mmHg) | 3-Methyl-1-pentanol | [8] | |

| Density | 0.821 - 0.829 g/cm³ (at 25 °C) | 3-Methyl-1-pentanol | [8] |

| Refractive Index | 1.416 - 1.423 (at 20 °C, nD) | 3-Methyl-1-pentanol | [8] |

| Optical Rotation | Dextrorotatory (+) | This compound | [5][9] |

| Flash Point | 58.9 °C (138.0 °F, TCC, est.) | This compound | [7] |

| Vapor Pressure | 1.264 mmHg (at 25 °C, est.) | This compound | [7] |

| Water Solubility | 11,950 mg/L (at 25 °C, est.) | This compound | [7] |

| logP (o/w) | 1.702 (est.) | This compound | [7] |

In-Depth Analysis and Experimental Determination Protocols

The accurate experimental determination of physical properties is a cornerstone of chemical research.[1] The following sections detail GLP-compliant protocols for measuring the most critical properties of this compound.

Boiling Point

Theoretical Background: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, and it is a crucial indicator of purity.[10] For volatile liquids, distillation is a primary method for both purification and characterization, making an accurate boiling point essential for process control.[11]

Authoritative Value: The estimated boiling point for the (S)-(+)-enantiomer is 153 °C, while the measured value for the racemate is 151-152 °C at standard atmospheric pressure (760 mmHg).[7][8]

GLP-Compliant Experimental Protocol (Micro-Reflux Method): This method is ideal when only a small sample volume is available, a common scenario in drug discovery and development.[12]

-

Apparatus Setup:

-

Place a small test tube (e.g., 150mm diameter) containing approximately 0.5 mL of this compound and a small magnetic stir bar into a heating block on a hot plate stirrer.

-

Clamp the test tube securely in the fume hood.

-

Clamp a calibrated thermometer such that its bulb is positioned approximately 1 cm above the surface of the liquid.

-

-

Heating and Observation:

-

Turn on the stirrer to ensure gentle, even heating and prevent bumping.[12]

-

Begin heating the block gradually. Observe the liquid for the onset of boiling (bubble formation) and the condensation of vapor on the cooler, upper walls of the test tube. This condensation ring indicates the liquid is at reflux.[12]

-

-

Measurement:

-

Adjust the thermometer's position so that its bulb is level with the reflux ring.

-

Allow the temperature to stabilize for several minutes while the liquid is gently refluxing.

-

Record the stable temperature reading. This is the observed boiling point.

-

-

Pressure Correction (Causality): The boiling point is highly dependent on atmospheric pressure. If the local pressure is not 760 mmHg, a correction is necessary for standardization. This is why recording the barometric pressure during the experiment is a critical part of a self-validating protocol.

Caption: Workflow for Micro-Boiling Point Determination.

Density

Theoretical Background: Density (mass per unit volume) is a fundamental physical property used to identify substances and assess their purity.[13] It is temperature-dependent, so precise temperature control is paramount for an accurate measurement.

Authoritative Value: The density of 3-Methyl-1-pentanol is reported in the range of 0.821 to 0.829 g/cm³ at 25 °C.[8]

GLP-Compliant Experimental Protocol:

-

Preparation:

-

Ensure a 10 mL graduated cylinder is clean and completely dry.

-

Measure the mass of the empty graduated cylinder using a calibrated electronic balance and record it.[14]

-

Record the ambient temperature of the laboratory.

-

-

Measurement:

-

Calculation:

-

Trustworthiness (Self-Validation): To ensure the trustworthiness of the result, the procedure should be repeated at least twice more, and the average of the three calculated densities should be reported.[14] This repetition minimizes random errors and demonstrates the reproducibility of the measurement.

Caption: Workflow for Refractive Index Measurement.

Optical Rotation

Theoretical Background: Optical rotation is the property of a chiral substance to rotate the plane of polarized light. [9]The direction (clockwise/dextrorotatory (+) or counter-clockwise/levorotatory (-)) and magnitude of this rotation are characteristic of a specific enantiomer. [9]This measurement is the definitive method for confirming the stereochemical identity of this compound.

Authoritative Value: The "(+)" designation confirms the compound is dextrorotatory. [5]The specific rotation value, [α], depends on concentration, solvent, temperature, and wavelength.

GLP-Compliant Experimental Protocol (Using a Polarimeter):

-

Preparation:

-

Prepare a solution of this compound of a precisely known concentration (c, in g/mL) in a specified solvent.

-

Turn on the polarimeter's light source (typically a sodium lamp, 589.3 nm) and allow it to warm up. [9]2. Zeroing the Instrument (Blank Measurement):

-

Fill a clean polarimeter tube of a known path length (l, in decimeters) with the pure solvent used for the solution. [15] * Ensure no air bubbles are trapped in the light path. [15] * Place the tube in the polarimeter and take a reading. This is the blank or zero reading. [9]3. Sample Measurement:

-

Rinse the polarimeter tube with the prepared sample solution, then fill it with the solution, again ensuring no air bubbles are present.

-

Place the sample tube in the polarimeter and record the observed rotation (α). [15]4. Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the Biot equation: [α] = α / (l * c). [15] * The result should be reported with the temperature and wavelength, e.g., [α]²⁰_D.

-

Caption: Workflow for Optical Rotation Measurement.

Safety and Handling

A thorough understanding of a compound's physical properties includes its potential hazards. Based on available Safety Data Sheets (SDS), 3-Methyl-1-pentanol is a flammable liquid and vapor. [16][17][18]

-

Handling: Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection. [16]Use only in a well-ventilated area or outdoors. [16]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [16][17]Keep away from heat, sparks, open flames, and other ignition sources. [16][17][18]Ground and bond containers and receiving equipment to prevent static discharge. [16][17]* First Aid:

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water. [16][17] * Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [16][17] * Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention. [16]

-

References

- M. Alshikh Khalil, et al. (2015). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Acta Physica Polonica A.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 641003, this compound. Available at: [Link]

-

Chemsrc. This compound | CAS#:60593-11-5. Available at: [Link]

-

Helgaker, T., et al. Optical Rotation — Computational Chemistry from Laptop to HPC. Available at: [Link]

-

University of Calgary. BOILING POINT DETERMINATION. Available at: [Link]

-

Nanolab. Good Laboratory Practices (GLP) | Physical and Chemical Tests. Available at: [Link]

-

The Good Scents Company. (S)-3-methyl-1-pentanol, 42072-39-9. Available at: [Link]

-

The Good Scents Company. 3-methyl-1-pentanol, 589-35-5. Available at: [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. Available at: [Link]

-

JoVE. Video: Boiling Points - Procedure. (2020). Available at: [Link]

-

University of Calgary. Micro-boiling point measurement. Available at: [Link]

-

digicollections.net. 1.4 Determination of optical rotation and specific rotation. Available at: [Link]

-

Vedantu. How do you find experimentally the refractive index class 12 physics CBSE. Available at: [Link]

-

Scribd. Refractive Index of Glass Slab Experiment | PDF. Available at: [Link]

-

Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment). (2021). Available at: [Link]

-

University of Missouri-St. Louis. Experiment 4: Refractive Index. Available at: [Link]

-

YouTube. Determining optical rotation. (2019). Available at: [Link]

-

MaterialsZone. 10 Examples of Good Laboratory Practice (GLP). (2025). Available at: [Link]

-

SafetyCulture. A Guide to Good Laboratory Practice (GLP). (2025). Available at: [Link]

-

Spectroscopy Online. Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023). Available at: [Link]

-

National Institute of Standards and Technology. This compound - the NIST WebBook. Available at: [Link]

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. safetyculture.com [safetyculture.com]

- 3. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. This compound | C6H14O | CID 641003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. (S)-3-methyl-1-pentanol, 42072-39-9 [thegoodscentscompany.com]

- 8. 3-methyl-1-pentanol, 589-35-5 [thegoodscentscompany.com]

- 9. digicollections.net [digicollections.net]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. vernier.com [vernier.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. kbcc.cuny.edu [kbcc.cuny.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

(S)-(+)-3-Methyl-1-pentanol structure and stereochemistry

An In-depth Technical Guide to the Structure and Stereochemistry of (S)-(+)-3-Methyl-1-pentanol

Authored by: A Senior Application Scientist

Abstract

This compound is a chiral primary alcohol that serves as a valuable building block in asymmetric synthesis. Its specific three-dimensional structure is of paramount importance in the development of enantiomerically pure active pharmaceutical ingredients (APIs), where biological activity is often dictated by the stereochemistry of a single enantiomer. This guide provides a comprehensive technical overview of its molecular structure, stereochemical properties, common synthetic and analytical methodologies, and its applications for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, providing field-proven insights into the handling and application of this versatile chiral intermediate.

Introduction to this compound

Chirality is a fundamental property in medicinal chemistry and drug development, as the physiological effects of a drug are often exclusive to one of its enantiomers. Chiral alcohols, in particular, are critical intermediates for the synthesis of complex, single-enantiomer pharmaceuticals.[1][2] this compound, a structurally simple yet significant molecule, belongs to the class of primary alcohols and possesses a single stereocenter, making it an ideal starting material or "chiral pool" reagent for introducing a defined stereochemistry into a target molecule.[3][4][5] This guide aims to provide a detailed technical resource on the core aspects of this compound, focusing on the principles and practicalities of its stereochemistry.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its basic structural and physical characteristics. This compound is an aliphatic alcohol with a branched alkyl chain.[6] Its structure consists of a five-carbon pentanol backbone with a methyl group at the third carbon position, which is the source of its chirality.[7]

The IUPAC name for this compound is (3S)-3-methylpentan-1-ol, and its molecular formula is C₆H₁₄O, corresponding to a molecular weight of approximately 102.17 g/mol .[8][9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 42072-39-9 | [8][9][10] |

| Molecular Formula | C₆H₁₄O | [8][9][10] |

| Molecular Weight | 102.17 g/mol | [8] |

| Density | ~0.8 g/cm³ | [10] |

| Boiling Point | ~153.0 °C at 760 mmHg | [10][11] |

| Flash Point | ~58.9 °C | [10][11] |

| Refractive Index (n20/D) | ~1.418 | |

| Appearance | Colorless liquid | [12] |

The Essence of Chirality: Stereochemistry of 3-Methyl-1-pentanol

The functional significance of this compound is entirely derived from its three-dimensional structure. Chirality in this molecule arises because the carbon atom at the C3 position is bonded to four distinct substituents:

-

A hydrogen atom (-H)

-

A methyl group (-CH₃)

-

An ethyl group (-CH₂CH₃)

-

A 2-hydroxyethyl group (-CH₂CH₂OH)

This asymmetric carbon atom is known as a stereocenter, and its presence results in the existence of two non-superimposable mirror images, or enantiomers: (S)-3-Methyl-1-pentanol and (R)-3-Methyl-1-pentanol.[3][13]

Assigning the (S) Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of a stereocenter is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[14] This systematic process ensures universal agreement on the stereochemical descriptor.

Protocol for CIP Priority Assignment:

-

Identify the Stereocenter: Locate the carbon atom with four different substituents (C3).

-

Assign Priorities: Rank the four substituents based on the atomic number of the atom directly attached to the stereocenter. Higher atomic numbers receive higher priority.

-

Oxygen (from the -CH₂CH₂O H group, considering the whole substituent) has the highest atomic number, but we must look at the atoms directly attached to C3. These are all carbons or a hydrogen.

-

We compare the three carbon-containing groups: -C H₂CH₂OH, -C H₂CH₃, and -C H₃. All are carbon, so we move to the next atoms in each chain until a point of difference is found.[14]

-

For -CH₂CH₂OH, the C is attached to (C, H, H).

-

For -CH₂CH₃, the C is attached to (C, H, H).

-

For -CH₃, the C is attached to (H, H, H).

-

-

The methyl group is the lowest priority of the carbon groups. Between the ethyl and 2-hydroxyethyl groups, we continue down the chain. The second carbon in the 2-hydroxyethyl chain is bonded to an oxygen, which outranks the carbon in the ethyl chain.

-

Therefore, the priorities are: (1) -CH₂CH₂OH > (2) -CH₂CH₃ > (3) -CH₃ > (4) -H.

-

-

Orient the Molecule: Position the molecule so that the lowest-priority substituent (Priority 4, the -H atom) is pointing away from the viewer.

-

Determine Configuration: Trace the path from priority 1 to 2 to 3.

-

If the path is counter-clockwise , the configuration is S (sinister, Latin for left).

-

If the path is clockwise , the configuration is R (rectus, Latin for right).

-

For this compound, this path is counter-clockwise, confirming its S designation.

Caption: Cahn-Ingold-Prelog priority assignment for (S)-3-Methyl-1-pentanol.

Optical Activity: The "(+)" Designation

The "(+)" sign in the name refers to the property of dextrorotation , meaning that a solution of this enantiomer rotates the plane of plane-polarized light to the right (clockwise). Its mirror image, (R)-(-)-3-Methyl-1-pentanol, would rotate light by an equal magnitude but in the opposite direction (levorotatory). It is critical to understand that the (S/R) designation is a structural descriptor derived from the CIP rules and has no direct, predictable correlation with the direction of optical rotation (+/-) .[14] The latter must be determined experimentally.

Enantioselective Synthesis and Resolution

In pharmaceutical manufacturing, producing a single enantiomer is crucial.[2] Several robust strategies exist to obtain enantiomerically pure this compound.

-

Asymmetric Synthesis: This "gold standard" approach involves using a chiral catalyst, reagent, or auxiliary to directly form the desired (S) stereocenter from a prochiral precursor. For example, the asymmetric reduction of 3-methyl-1-pentanal using a chiral reducing agent can yield the (S)-alcohol with high enantiomeric excess.[15][16]

-

Chiral Pool Synthesis: This strategy leverages naturally occurring, enantiomerically pure starting materials. For instance, the amino acid L-isoleucine, which possesses the required (S) stereochemistry at a key carbon, can be chemically converted into this compound.[11]

-

Chiral Resolution: This classical method involves separating a 50:50 racemic mixture of (R)- and (S)-3-methyl-1-pentanol. A common technique is to react the racemic alcohol with an enantiomerically pure chiral acid to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by standard techniques like crystallization or chromatography. Subsequent removal of the chiral auxiliary yields the separated enantiomers.[3][17]

Caption: General workflow for chiral resolution via diastereomeric ester formation.

Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of this compound is a self-validating system essential for its use in regulated industries.

-

Structural Verification:

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess chemical purity. The spectra will show characteristic signals for the methyl, ethyl, and hydroxymethyl protons and carbons.[8][18]

-

Mass Spectrometry (MS): Confirms the molecular weight (102.17).[9]

-

Infrared (IR) Spectroscopy: Shows a characteristic broad absorption band around 3300-3400 cm⁻¹, indicative of the O-H stretching vibration of the alcohol group.[19]

-

-

Enantiomeric Purity Analysis:

-

Chiral Chromatography (GC/HPLC): This is the most definitive method for determining enantiomeric excess (e.e.). The sample is passed through a column containing a chiral stationary phase, which interacts differently with the (S) and (R) enantiomers, causing them to elute at different times. Integration of the resulting peaks allows for precise quantification of the e.e.

-

Applications in Drug Development and Beyond

The primary value of this compound lies in its role as a chiral building block.[3] By incorporating this molecule into a synthetic route, chemists can introduce a specific, predetermined stereocenter into a more complex API. This "chiral pool" strategy can dramatically simplify a synthesis, improve yields, and avoid difficult and costly late-stage resolutions. The specific stereochemistry imparted by the (S)-3-methylpentyl moiety can be critical for the target molecule's ability to bind to a specific receptor or enzyme active site.

Beyond pharmaceuticals, 3-methyl-1-pentanol (often as a racemic mixture) is used as a flavor and fragrance agent, valued for its chocolate, green, and wine-like notes.[12]

Exemplary Protocol: Determination of Enantiomeric Excess by Chiral GC

This protocol describes a self-validating method to determine the enantiomeric purity of a sample of this compound.

Objective: To separate and quantify the (S)-(+) and (R)-(-) enantiomers of 3-methyl-1-pentanol.

Methodology:

-

Instrument and Column:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

Chiral Capillary Column (e.g., Cyclodextrin-based, such as a Beta-DEX™ or similar).

-

-

Sample Preparation:

-

Prepare a dilute solution of the 3-methyl-1-pentanol sample (~1 mg/mL) in a high-purity solvent like dichloromethane or hexane.

-

Prepare a standard solution of the racemic (50:50) compound for peak identification and system suitability checks.

-

-

GC Conditions (Example):

-

Injector Temperature: 220 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.5 mL/min).

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C. (Note: This program must be optimized for the specific column and instrument).

-

Injection Volume: 1 µL, split ratio 50:1.

-

-

Procedure:

-

Inject the racemic standard to determine the retention times for the (R) and (S) enantiomers and to verify that the column provides baseline separation (Resolution > 1.5).

-

Inject the sample of this compound.

-

Record the chromatogram.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times from the racemic standard.

-

Integrate the area under each peak (Area_S and Area_R).

-

Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

-

-

Trustworthiness Check: The system is self-validating through the initial run of the racemic standard, which confirms the column's ability to perform the separation. A high % e.e. value (>99%) confirms the stereochemical integrity of the sample.

Conclusion

This compound is more than a simple alcohol; it is a precision tool for the construction of complex chiral molecules. A deep understanding of its stereochemistry, underpinned by the Cahn-Ingold-Prelog rules, is essential for its effective application. The ability to synthesize and analyze this compound in its enantiomerically pure form is a critical capability in modern organic synthesis, particularly for drug development professionals who rely on such building blocks to create safe and effective medicines. This guide has provided a technical foundation for understanding and utilizing this important chiral intermediate.

References

-

This compound | CAS#:60593-11-5 | Chemsrc . Chemsrc.com. [Link]

-

(3S)-3-Methyl-1-pentanol | CAS#:42072-39-9 | Chemsrc . Chemsrc.com. [Link]

-

This compound - PubChem . National Center for Biotechnology Information. [Link]

-

3-methyl-1-pentanol, 589-35-5 . The Good Scents Company. [Link]

-

This compound . NIST WebBook. [Link]

-

1-Pentanol, 3-methyl- . NIST WebBook. [Link]

-

Chiral alcohols: Significance and symbolism . The Boffin. [Link]

-

A Catalytic Approach for Enantioselective Synthesis of Homoallylic Alcohols... . PubMed Central. [Link]

-

Examples of drugs derivatives from chiral secondary alcohols . ResearchGate. [Link]

-

Showing Compound 3-Methyl-1-pentanol (FDB008173) . FooDB. [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals . MDPI. [Link]

-

Enantioselective Synthesis of Alcohols and Amines . Organic Chemistry. [Link]

-

Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol . Organic Chemistry Portal. [Link]

-

Advancing Chiral Chemistry in Pharmaceutical Synthesis . Pharmaceutical Technology. [Link]

-

Synthesis of enantioenriched homopropargylic alcohols through diastereoselective SE' additions... . ACS Publications. [Link]

-

Enantioselective Synthesis of Alcohols and Amines: The Kim Synthesis of (+)-Frontalin . Organic Chemistry. [Link]

-

Unlock Synthesis Potential: 3-Methyl-1-pentanol as a Key Chemical Intermediate . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1-Pentanol, 3-methyl- (IR Spectrum) . NIST WebBook. [Link]

-

3-METHYL-3-PENTANOL . Ataman Kimya. [Link]

-

Showing metabocard for (±)-3-Methyl-1-pentanol (HMDB0033676) . The Human Metabolome Database. [Link]

-

Structural Formula for 3-Methyl-1-pentanol (3-Methylpentan-1-ol) . YouTube. [Link]

-

Chirality of 1-Pentanol and 3-Methyl-2-Pentanol . Chemistry Stack Exchange. [Link]

-

3.6 Cahn-Ingold Prelog Rules . Chemistry LibreTexts. [Link]

-

R,S (Cahn-Ingold-Prelog) naming system example 2 . Khan Academy. [Link]

Sources

- 1. Chiral alcohols: Significance and symbolism [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Showing Compound 3-Methyl-1-pentanol (FDB008173) - FooDB [foodb.ca]

- 5. hmdb.ca [hmdb.ca]

- 6. nbinno.com [nbinno.com]

- 7. youtube.com [youtube.com]

- 8. This compound | C6H14O | CID 641003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. (3S)-3-Methyl-1-pentanol | CAS#:42072-39-9 | Chemsrc [chemsrc.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 3-methyl-1-pentanol, 589-35-5 [thegoodscentscompany.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. 3-METHYL-1-PENTANOL(589-35-5) 1H NMR spectrum [chemicalbook.com]

- 19. 1-Pentanol, 3-methyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Microbial Biosynthesis of 3-Methyl-1-Pentanol

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Methyl-1-Pentanol

3-Methyl-1-pentanol (3MP), an isomer of hexanol, is a valuable chemical compound with applications as a biofuel, a specialty solvent, and a precursor for the synthesis of fragrances and pharmaceuticals.[1][2][3][4] Traditionally produced through petrochemical routes, there is a growing demand for sustainable and environmentally friendly production methods. Microbial biosynthesis presents a promising alternative, leveraging the metabolic capabilities of microorganisms to convert renewable feedstocks like glucose into 3-methyl-1-pentanol. This guide provides a comprehensive technical overview of the biosynthetic pathways, metabolic engineering strategies, and experimental protocols for the production of 3-methyl-1-pentanol in model microorganisms such as Escherichia coli and Saccharomyces cerevisiae.

Section 1: The Core Biosynthetic Pathway

The microbial production of 3-methyl-1-pentanol is primarily achieved by extending the natural leucine biosynthesis pathway.[5][6][7] This engineered pathway hijacks intermediates from amino acid metabolism and channels them towards the synthesis of the target alcohol. The key steps involve the conversion of a C5 keto-acid intermediate into 3-methyl-1-pentanol through the action of a 2-ketoacid decarboxylase (KDC) and an alcohol dehydrogenase (ADH).[5][7]

The pathway can be conceptually divided into two main stages:

-

Upstream Pathway: Synthesis of the 2-Ketoacid Precursor: The biosynthesis begins with central carbon metabolism, where glucose is converted to pyruvate. The pathway then follows the initial steps of the valine and leucine biosynthetic pathways to produce 2-ketoisocaproate (α-KIC), the direct keto-acid precursor to leucine.[6]

-

Downstream Pathway: Conversion to 3-Methyl-1-Pentanol: This is the engineered part of the pathway. Instead of being transaminated to leucine, 2-ketoisocaproate is decarboxylated to 3-methylbutanal by a heterologously expressed 2-ketoacid decarboxylase. Subsequently, an alcohol dehydrogenase reduces the aldehyde to the final product, 3-methyl-1-pentanol.[5][6]

Key Enzymes and Their Roles:

-

Acetolactate synthase (AlsS): Catalyzes the condensation of two pyruvate molecules to form α-acetolactate. Sourced from Bacillus subtilis, it is often overexpressed to increase the carbon flux into the pathway.[8][9]

-

Ketol-acid reductoisomerase (IlvC): Converts α-acetolactate to 2,3-dihydroxy-isovalerate. The native E. coli enzyme is typically utilized.[1]

-

Dihydroxyacid dehydratase (IlvD): Catalyzes the dehydration of 2,3-dihydroxy-isovalerate to α-ketoisovalerate (KIV).[1]

-

2-Isopropylmalate synthase (LeuA): This is a critical enzyme that commits KIV to the leucine pathway by condensing it with acetyl-CoA to form 2-isopropylmalate. This enzyme is a key target for protein engineering to enhance the production of C6 alcohols.[1]

-

3-Isopropylmalate dehydrogenase (LeuB) and 3-isopropylmalate isomerase (LeuCD): These enzymes catalyze the conversion of 2-isopropylmalate to α-ketoisocaproate (KIC).[1]

-

2-Ketoacid decarboxylase (KDC): A crucial heterologous enzyme that decarboxylates KIC to 3-methylbutanal. The most commonly used KDC is KivD from Lactococcus lactis due to its broad substrate specificity.[5][7]

-

Alcohol dehydrogenase (ADH): The final enzyme in the pathway, which reduces 3-methylbutanal to 3-methyl-1-pentanol. Various ADHs can be used, including Adh2 from Saccharomyces cerevisiae or native E. coli enzymes like YqhD.[1][8]

Caption: Biosynthetic pathway for 3-methyl-1-pentanol from glucose.

Section 2: Metabolic Engineering Strategies for Enhanced Production

Achieving high titers and yields of 3-methyl-1-pentanol requires significant metabolic engineering efforts to redirect carbon flux towards the target molecule and overcome native regulatory mechanisms.

Overexpression of Pathway Genes

A fundamental strategy is to overexpress the genes encoding the key enzymes in the biosynthetic pathway. This is typically achieved by cloning the genes into high-copy number plasmids under the control of strong, inducible promoters. The core genes to overexpress are alsS, ilvC, ilvD, leuA, leuB, leuCD, kivd, and an appropriate adh.[5][6]

Elimination of Competing Pathways

To maximize the carbon flux towards 3-methyl-1-pentanol, it is crucial to eliminate or downregulate competing pathways that drain the precursor pool. Key gene deletions include:

-

Lactate dehydrogenase (ldhA): Prevents the conversion of pyruvate to lactate, a major fermentation byproduct.

-

Pyruvate formate-lyase (pflB): Blocks the conversion of pyruvate to acetyl-CoA and formate under anaerobic conditions.

-

Acetate kinase (ackA) and Phosphotransacetylase (pta): Prevents the formation of acetate, another significant byproduct.

-

Branched-chain amino acid transaminase (ilvE): Deleting this gene prevents the conversion of KIC to leucine, thus committing KIC to the engineered alcohol pathway.[10]

Alleviating Feedback Inhibition

A significant bottleneck in amino acid biosynthetic pathways is feedback inhibition, where the final product (in this case, leucine) inhibits the activity of an early enzyme in the pathway. For 3-methyl-1-pentanol production, the key enzyme subject to feedback inhibition is 2-isopropylmalate synthase (LeuA).[5][6] To overcome this, a feedback-resistant mutant of leuA (e.g., LeuAFBR) can be used.[6] This ensures a continuous flux of carbon through the pathway even in the presence of accumulating intermediates.

Cofactor Balancing

The conversion of 3-methylbutanal to 3-methyl-1-pentanol by alcohol dehydrogenase is a redox reaction that requires a reducing equivalent, typically NADH or NADPH. Ensuring a sufficient intracellular supply of these cofactors is essential for high production. This can be influenced by the choice of alcohol dehydrogenase (NADH- or NADPH-dependent) and by engineering the central carbon metabolism to favor the generation of the required cofactor.

Section 3: Experimental Protocols

This section provides a generalized workflow and specific protocols for the microbial production and quantification of 3-methyl-1-pentanol.

Caption: General experimental workflow for microbial production of 3-methyl-1-pentanol.

Strain Engineering Protocol (Example in E. coli)

-

Plasmid Construction:

-

Synthesize or PCR amplify the coding sequences for alsS from B. subtilis, ilvC, ilvD, leuA (wild-type or feedback-resistant), leuB, leuCD from E. coli, kivd from L. lactis, and an adh of choice.

-

Clone these genes into one or more compatible expression vectors (e.g., pTrc99a, pACYCDuet) under the control of an inducible promoter (e.g., Ptrc). Use standard restriction enzyme cloning or Gibson assembly.

-

Verify the constructs by restriction digest and Sanger sequencing.

-

-

Genomic Modifications (Gene Deletions):

-

Use a markerless gene deletion method, such as λ-Red recombineering, to create knockouts of competing pathway genes (e.g., ldhA, pflB, ackA-pta, ilvE) in the desired E. coli host strain (e.g., DH10B, MG1655).

-

Confirm the deletions by PCR and sequencing of the genomic locus.

-

-

Strain Finalization:

-

Transform the engineered plasmids into the genomically modified E. coli host strain.

-

Verify the presence of the plasmids by plasmid isolation and restriction digest.

-

Fermentation Protocol

-

Seed Culture:

-

Inoculate a single colony of the engineered strain into 5 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotics.

-

Incubate overnight at 37°C with shaking at 250 rpm.

-

-

Production Culture:

-

Inoculate 50 mL of M9 minimal medium (containing glucose as the carbon source) in a 250 mL baffled flask with the overnight seed culture to an initial OD600 of 0.05.

-

Incubate at 37°C with shaking at 250 rpm until the OD600 reaches 0.6-0.8.

-

-

Induction and Production:

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Reduce the temperature to 30°C and continue incubation with shaking.

-

Take samples at regular intervals (e.g., 12, 24, 48, 72 hours) for OD600 measurement and 3-methyl-1-pentanol quantification.

-

Quantification of 3-Methyl-1-Pentanol by Gas Chromatography (GC)

-

Sample Preparation:

-

Centrifuge 1 mL of the culture sample at 13,000 x g for 2 minutes to pellet the cells.

-

Transfer 500 µL of the supernatant to a new microcentrifuge tube.

-

-

Extraction:

-

Add 500 µL of ethyl acetate containing an internal standard (e.g., 1-hexanol) to the supernatant.

-

Vortex vigorously for 1 minute to extract the 3-methyl-1-pentanol into the organic phase.

-

Centrifuge at 13,000 x g for 2 minutes to separate the phases.

-

-

GC Analysis:

-

Carefully transfer the upper organic phase to a GC vial.

-

Inject 1 µL of the sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5ms).

-

Example GC Parameters:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Program: 40°C for 2 min, ramp to 200°C at 15°C/min, hold for 2 min.

-

Carrier Gas: Helium

-

-

-

Quantification:

-

Create a standard curve by preparing known concentrations of 3-methyl-1-pentanol in the fermentation medium and subjecting them to the same extraction and analysis procedure.

-

Calculate the concentration of 3-methyl-1-pentanol in the samples by comparing the peak area ratio of 3-methyl-1-pentanol to the internal standard against the standard curve.

-

Section 4: Production Titers and Yields

The following table summarizes representative production titers and yields of 3-methyl-1-pentanol achieved in engineered microorganisms. These values are highly dependent on the specific strain, genetic modifications, and fermentation conditions.

| Microorganism | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Reference |

| Escherichia coli | Overexpression of valine and leucine pathways, KivD, and ADH; removal of feedback inhibition and competing pathways. | 1.28 | Not Reported | [6] |

| Escherichia coli | Random mutagenesis and two-phase fermentation. | 9.5 | 0.11 | [11][12] |

| Saccharomyces cerevisiae | Overexpression of leucine biosynthetic genes and a feedback-insensitive Leu4 mutant. | 0.765 | Not Reported | [13] |

| Corynebacterium glutamicum | Overexpression of kivd and adh3; deletion of ilvE, aceE, and ldh. | 0.697 | Not Reported | [10] |

Conclusion and Future Outlook

The microbial production of 3-methyl-1-pentanol is a rapidly advancing field. Significant progress has been made in engineering both bacterial and yeast hosts for the efficient conversion of renewable feedstocks into this valuable chemical. Future research will likely focus on:

-

Protein Engineering: Further optimization of key enzymes like LeuA and KivD to improve their catalytic efficiency and substrate specificity for C6 alcohol production.[1]

-

Host Strain Optimization: Development of more robust host strains with improved tolerance to 3-methyl-1-pentanol and other metabolic stressors.

-

Process Optimization: Implementation of advanced fermentation strategies, such as fed-batch and continuous culture, and in situ product removal to achieve higher titers and productivities.

-

Feedstock Diversification: Engineering microorganisms to utilize lignocellulosic biomass and other non-food feedstocks to enhance the sustainability of the process.

By integrating systems biology, synthetic biology, and process engineering, the microbial production of 3-methyl-1-pentanol can become a commercially viable and sustainable alternative to traditional chemical synthesis.

References

-

Cann, A. F., & Liao, J. C. (2009). Pentanol isomer synthesis in engineered microorganisms. Applied Microbiology and Biotechnology, 85(4), 813-821. [Link]

-

Carere, C. R., Kalia, V. C., & Cicek, N. (2008). Production of 3-methyl-1-butanol from yeast extract. Journal of Industrial Microbiology & Biotechnology, 35(11), 1213-1221. [Link]

-

Connor, M. R., & Liao, J. C. (2008). Engineering of an Escherichia coli strain for the production of 3-methyl-1-butanol. Applied and Environmental Microbiology, 74(18), 5769-5775. [Link]

-

Cann, A. F., & Liao, J. C. (2009). Pentanol isomer synthesis in engineered microorganisms. ResearchGate. [Link]

-

Choi, Y. J., & Lee, S. Y. (2014). Metabolic engineering of microorganisms for the production of higher alcohols. mBio, 5(5), e01524-14. [Link]

-

Yogiswara, S., Rombout, J., et al. (2025). Metabolic engineering of Saccharomyces cerevisiae for co-production of ethanol and 3-methyl-1-butanol from sugarcane molasses. Biotechnology for Biofuels and Bioproducts, 18(1). [Link]

-

Park, S. H., Kim, S., & Hahn, J. S. (2014). Metabolic engineering of Saccharomyces cerevisiae for the production of isobutanol and 3-methyl-1-butanol. Applied Microbiology and Biotechnology, 98(21), 9139-9147. [Link]

-

Yogiswara, S., Rombout, J., et al. (2025). Metabolic engineering of Saccharomyces cerevisiae for co-production of ethanol and 3-methyl-1-butanol from sugarcane molasses. Semantic Scholar. [Link]

-

Liu, H., et al. (2021). Metabolic Engineering of Microorganisms Towards the Biomanufacturing of Non-Natural C5 and C6 Chemicals. SCIEPublish. [Link]

-

Atsumi, S., & Liao, J. C. (2010). 3-Methyl-1-butanol production in Escherichia coli: random mutagenesis and two-phase fermentation. Applied Microbiology and Biotechnology, 86(4), 1155-1164. [Link]

-

Zhang, Y., et al. (2016). 3-Methyl-1-butanol Biosynthesis in an Engineered Corynebacterium glutamicum. PLoS ONE, 11(3), e0151243. [Link]

-

Runguphan, W., & Keasling, J. D. (2021). Recent advances in the microbial production of isopentanol (3-Methyl-1-butanol). World Journal of Microbiology and Biotechnology, 37(6), 107. [Link]

-

Yogiswara, S., & Verstrepen, K. J. (2025). Recent Advances in Microbial 3-Methyl-1-Butanol Production. Frontiers in Bioengineering and Biotechnology. [Link]

-

Connor, M. R., & Liao, J. C. (2008). Engineering of an Escherichia coli strain for the production of 3-methyl-1-butanol. PubMed. [Link]

-

Yogiswara, S., Rombout, J., et al. (2025). Metabolic engineering of Saccharomyces cerevisiae for co-production of ethanol and 3-methyl-1-butanol from sugarcane molasses. PubMed. [Link]

-

Atsumi, S., Hanai, T., & Liao, J. C. (2008). Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels. Nature, 451(7174), 86-89. [Link]

-

Runguphan, W., & Keasling, J. D. (2021). Recent advances in the microbial production of isopentanol (3-Methyl-1-butanol). PubMed. [Link]

-

Atsumi, S., & Liao, J. C. (2010). 3-Methyl-1-butanol production in Escherichia coli: random mutagenesis and two-phase fermentation. PubMed. [Link]

Sources

- 1. Metabolic Engineering of Microorganisms for the Production of Higher Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent Advances in Microbial 3-Methyl-1-Butanol Production [frontiersin.org]

- 4. Metabolic engineering of Saccharomyces cerevisiae for co-production of ethanol and 3-methyl-1-butanol from sugarcane molasses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pentanol isomer synthesis in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Engineering of an Escherichia coli Strain for the Production of 3-Methyl-1-Butanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Engineering for Advanced Biofuels Production from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3-Methyl-1-butanol production in Escherichia coli: random mutagenesis and two-phase fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Methyl-1-butanol production in Escherichia coli: random mutagenesis and two-phase fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic engineering of Saccharomyces cerevisiae for the production of isobutanol and 3-methyl-1-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for (S)-(+)-3-Methyl-1-pentanol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-(+)-3-Methyl-1-pentanol

Authored by: A Senior Application Scientist

Introduction

This compound (CAS 42072-39-9) is a chiral primary alcohol with applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and flavor and fragrance compounds. Its specific stereochemistry necessitates rigorous analytical characterization to confirm structural integrity and enantiomeric purity. This guide provides a comprehensive overview of the fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this molecule.

This document moves beyond a simple recitation of data. It is designed for researchers and drug development professionals, offering insights into the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating approach to structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of the molecular structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Rationale for Experimental Choices

The primary objective is to obtain high-resolution spectra where every unique proton and carbon signal is clearly resolved and its multiplicity (for protons) is discernible.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice for small organic molecules like alcohols. It is relatively inert, has a low boiling point for easy removal, and its single residual proton peak (at ~7.26 ppm) and carbon triplet (at ~77.16 ppm) rarely interfere with signals from the analyte.

-

Spectrometer Frequency: A high-field instrument (e.g., 400 MHz or higher) is employed to maximize chemical shift dispersion. This reduces the likelihood of signal overlap, which can be a concern in aliphatic compounds where many protons reside in similar electronic environments.

-

Chirality Considerations: While standard ¹H and ¹³C NMR spectra of enantiomers are identical, the presence of the C3 stereocenter renders the two protons on C1 (the -CH₂OH group) and C2 diastereotopic. This means they are chemically non-equivalent and are expected to have different chemical shifts and couplings, appearing as distinct signals rather than a simple triplet. This non-equivalence is a direct spectral consequence of the molecule's chirality. For determining enantiomeric purity, derivatization with a chiral agent like Mosher's acid would be necessary to create diastereomers with distinct NMR spectra, a protocol beyond the scope of this structural guide but a critical quality control step in asymmetric synthesis.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ in a standard 5 mm NMR tube.

-

Shimming: Place the sample in the NMR spectrometer and optimize the magnetic field homogeneity (shimming) to ensure sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation and data acquisition.

Spectroscopic Data & Interpretation

¹H NMR Data

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H6 (-CH₃) | ~0.88 | Triplet (t) | 3H |

| H7 (-CH₃) | ~0.89 | Doublet (d) | 3H |

| H5 (-CH₂) | ~1.15-1.25 | Multiplet (m) | 2H |

| H2 (-CH₂) | ~1.35-1.45 | Multiplet (m) | 2H |

| H3 (-CH) | ~1.50 | Multiplet (m) | 1H |

| -OH | ~1.6 (variable) | Broad Singlet (br s) | 1H |

| H1 (-CH₂OH) | ~3.65 | Triplet (t) | 2H |

| Note: Data is compiled from representative spectra of 3-methyl-1-pentanol. Exact shifts can vary slightly based on solvent and concentration. |

-

Interpretation: The integration values (3H, 3H, 2H, 2H, 1H, 1H, 2H) perfectly match the number of protons in each chemical environment of the C₆H₁₄O formula. The triplet for the H1 protons confirms their proximity to the two H2 protons. The diastereotopic nature of the H2 protons results in a complex multiplet. The two distinct methyl signals—a triplet for the terminal ethyl group (H6) and a doublet for the methyl group at the chiral center (H7)—are key identifiers.

¹³C NMR Data

| Signal Assignment | Chemical Shift (δ) ppm |

| C6 | ~11.4 |

| C7 | ~19.3 |

| C5 | ~29.5 |

| C3 | ~34.6 |

| C2 | ~40.0 |

| C1 | ~62.9 |

| Note: Data is compiled from representative spectra of 3-methyl-1-pentanol. |

-

Interpretation: The spectrum displays six distinct signals, corresponding to the six unique carbon atoms in the molecule. The chemical shifts are consistent with an aliphatic alcohol structure. The most downfield signal (~62.9 ppm) is assigned to C1, the carbon directly attached to the electron-withdrawing oxygen atom. The two most upfield signals (~11.4 and ~19.3 ppm) correspond to the two methyl carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Rationale for Experimental Choices

For a pure liquid sample, the simplest and most common preparation method is to create a thin film, or "neat" sample.

-

Technique: A thin film is created by placing a drop of the liquid between two plates made of a material transparent to IR radiation, typically sodium chloride (NaCl) or potassium bromide (KBr).

-

Causality: This method is preferred because it avoids the use of a solvent, which would introduce its own absorption bands and potentially obscure important signals from the analyte. The spectrum obtained is of the pure compound, ensuring that all observed bands are attributable to the molecule of interest.

Experimental Protocol: Neat Liquid Film IR

-

Plate Preparation: Ensure two NaCl or KBr salt plates are clean and dry. If necessary, polish them with a small amount of acetone and dry thoroughly.

-

Sample Application: Place one drop of this compound onto the surface of one plate.

-

Film Formation: Carefully place the second plate on top, spreading the liquid into a thin, uniform film between the plates.

-

Data Acquisition: Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty beam path is collected first and automatically subtracted from the sample spectrum.

-

Cleaning: After analysis, clean the salt plates with a suitable solvent (e.g., acetone) and return them to a desiccator for storage.

Workflow for IR Analysis

Caption: Workflow for IR analysis of a neat liquid sample.

Spectroscopic Data & Interpretation

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3330 (broad) | O-H stretch | Alcohol (-OH) |

| ~2960-2870 | C-H stretch | Alkane (sp³ C-H) |

| ~1460 | C-H bend | Alkane (-CH₂-, -CH₃) |

| ~1050 | C-O stretch | Primary Alcohol |

| Note: Data is compiled from representative spectra of 3-methyl-1-pentanol. |

-

Interpretation: The spectrum is dominated by two key features that confirm the structure of a primary alcohol.

-

O-H Stretch: A very broad and strong absorption band centered around 3330 cm⁻¹ is the definitive signature of the alcohol's hydroxyl (-OH) group. The broadness is due to intermolecular hydrogen bonding.

-

C-O Stretch: A strong band around 1050 cm⁻¹ is characteristic of the C-O single bond stretch in a primary alcohol.

-

C-H Stretches: The strong absorptions just below 3000 cm⁻¹ are typical for C-H bonds on sp³-hybridized carbons, confirming the aliphatic nature of the molecule.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.

Rationale for Experimental Choices

-

Ionization Method: Electron Ionization (EI) is the standard method for volatile, thermally stable small molecules. It uses a high-energy electron beam to ionize the sample, creating a molecular ion (M⁺˙). While this is a "hard" ionization technique that often leads to extensive fragmentation, the patterns are highly reproducible and well-documented, making them excellent for structural confirmation and library matching.

-

Fragmentation of Alcohols: Primary alcohols exhibit characteristic fragmentation pathways under EI conditions. The two most important are:

-

α-Cleavage: The bond between C1 and C2 breaks, leading to the loss of an alkyl radical. This is often not the most dominant pathway for straight-chain primary alcohols. The most common α-cleavage for primary alcohols results in a peak at m/z 31, corresponding to [CH₂OH]⁺, but this is often less prominent in larger alcohols.

-

Dehydration: A facile loss of a water molecule (18 Da) from the molecular ion is a very common fragmentation pathway for alcohols, resulting in a significant [M-18]⁺˙ peak.

-

Carbocation Formation: Cleavage of C-C bonds can lead to the formation of stable carbocations. Loss of the ethyl group ([M-29]⁺) or propyl group ([M-43]⁺) is common.

-

Experimental Protocol: Electron Ionization GC-MS

-

Sample Introduction: A dilute solution of the sample is injected into a Gas Chromatograph (GC), which separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: As the compound elutes from the GC column, it enters the EI source, where it is bombarded with 70 eV electrons, forming the molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis with Electron Ionization.

Spectroscopic Data & Interpretation

Key Mass Spectrometry Fragments

| m/z | Relative Intensity | Proposed Fragment Identity |

| 102 | Low | [M]⁺˙, Molecular Ion |

| 84 | Moderate | [M - H₂O]⁺˙ |

| 69 | High | [M - H₂O - CH₃]⁺ or [M - C₂H₅O]⁺ |

| 56 | Base Peak (100%) | [C₄H₈]⁺˙ (from McLafferty-type rearrangement of [M-H₂O]) |

| 43 | High | [C₃H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

| Note: Data is compiled from the NIST Mass Spectrometry Data Center for this compound. |

-

Interpretation:

-

Molecular Ion: The molecular weight of C₆H₁₄O is 102.17 g/mol . A low-intensity peak at m/z 102 confirms the molecular formula. The low intensity is typical for primary alcohols, which fragment readily.

-

Dehydration: A prominent peak is observed at m/z 84, corresponding to the loss of water (102 - 18 = 84), a hallmark fragmentation for alcohols.

-

Base Peak: The base peak (the most abundant ion) at m/z 56 is characteristic of this structure. It likely arises from the further fragmentation of the [M-18] ion.

-

Other Fragments: The peaks at m/z 69, 43, and 41 represent subsequent losses and rearrangements, forming various stable carbocations, which collectively create a unique fingerprint for the molecule.

-

Conclusion

The collective evidence from NMR, IR, and MS provides an unambiguous confirmation of the structure of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the defining alcohol functional group through its characteristic O-H and C-O stretching vibrations. Finally, mass spectrometry verifies the molecular weight and reveals a fragmentation pattern consistent with a C6 primary alcohol, including the characteristic loss of water. Together, these techniques form a self-validating system essential for the quality control and characterization of this important chiral building block in scientific research and development.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from University of Colorado Boulder Department of Chemistry website. [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from Chemistry Steps website. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 641003, this compound. Retrieved from PubChem. [Link]

-

NIST. (n.d.). This compound in NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology website. [Link]

-

Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from Whitman College website. [Link]

- Study.com. (

Chirality and optical activity of 3-Methyl-1-pentanol

An In-depth Technical Guide to the Chirality and Optical Activity of 3-Methyl-1-pentanol

Introduction

In the fields of stereochemistry and pharmaceutical development, the spatial arrangement of atoms within a molecule can be as critical as its chemical composition. 3-Methyl-1-pentanol, a branched-chain primary alcohol, serves as an exemplary case study for the fundamental principles of chirality and optical activity.[1][2] While its racemic form is a common chemical intermediate, its individual stereoisomers possess unique properties that are of significant interest in asymmetric synthesis and the development of chiral drugs.[2] This guide provides a comprehensive technical overview of the structural basis of chirality in 3-Methyl-1-pentanol, the distinct properties of its enantiomers, and the experimental methodologies used to analyze its optical activity.

Molecular Structure and the Genesis of Chirality

3-Methyl-1-pentanol (C₆H₁₄O) is a primary alcohol with a chiral center at the third carbon atom (C-3) of its pentane backbone.[3][4][5] Chirality, or "handedness," arises in a molecule when it contains a carbon atom bonded to four different substituent groups.[6][7] Such a carbon is referred to as a stereocenter or a chiral center. A molecule with a single chiral center is non-superimposable on its mirror image, giving rise to a pair of stereoisomers known as enantiomers.[7]

In the case of 3-Methyl-1-pentanol, the C-3 atom is covalently bonded to:

-

A hydrogen atom (-H)

-

A methyl group (-CH₃)

-

An ethyl group (-CH₂CH₃)

-

A 2-hydroxyethyl group (-CH₂CH₂OH)

The presence of these four distinct groups makes the C-3 atom a chiral center, thus rendering the entire molecule chiral.[6]

Figure 1: The chiral center of 3-Methyl-1-pentanol with its four unique substituent groups.

The Enantiomers: (S) and (R)-3-Methyl-1-pentanol

The two non-superimposable mirror-image forms of 3-Methyl-1-pentanol are designated as (S)-3-Methyl-1-pentanol and (R)-3-Methyl-1-pentanol according to the Cahn-Ingold-Prelog (CIP) priority rules.[8][9] These enantiomers share identical physical properties such as boiling point, density, and refractive index, but differ in their interaction with plane-polarized light—a phenomenon known as optical activity.[10]

A mixture containing equal amounts of both enantiomers is called a racemic mixture or racemate.[10] This mixture is optically inactive because the equal and opposite rotation of light by each enantiomer cancels out.[10]

Figure 2: Conceptual representation of the (S) and (R) enantiomers of 3-Methyl-1-pentanol as non-superimposable mirror images.